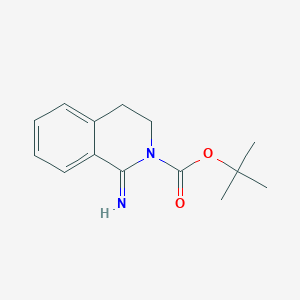

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate

Description

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate (CAS: 1820587-05-0) is a nitrogen-containing heterocyclic compound characterized by a tetrahydroisoquinoline core modified with a tert-butyl carboxylate group and an imino substituent at position 1. Its molecular formula is C₁₄H₁₆N₂O₂, and it is primarily utilized in synthetic chemistry as a precursor for pharmaceuticals or ligands in catalysis. The imino group introduces unique reactivity, enabling participation in tautomerization, Schiff base formation, or coordination chemistry .

Properties

IUPAC Name |

tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-10-6-4-5-7-11(10)12(16)15/h4-7,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSHHZAXJELHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The tert-butyl dihydroisoquinoline carboxylate family includes derivatives with varying substituents that influence chemical properties, synthesis, and applications. Below is a systematic comparison:

Structural Variations and Substituent Effects

Key Compounds :

Substituent Impact :

- This makes it suitable for constructing nitrogen-rich frameworks .

- Methoxy/Amino Groups: Methoxy derivatives (e.g., 6-methoxy) improve solubility in polar solvents, while amino groups (e.g., 7-amino) enable nucleophilic reactions, such as amide bond formation .

- Steric and Stereochemical Effects : Bulky substituents like tert-butoxymethyl () influence rotameric equilibria, as observed in NMR spectra (60:40 rotamer ratio), complicating purification but enabling chiral applications .

Key Research Observations

- Rotameric States : NMR analysis of methyl (R)-1-(tert-butoxymethyl) derivatives revealed mixed rotamers (60:40), impacting spectral interpretation and purification .

- Reactivity: Imino groups exhibit higher electrophilicity than amino groups, enabling unique reaction pathways (e.g., condensation with carbonyl compounds) .

Data Table: Comparative Analysis

| Property | Target Compound | 6-Methoxy Analog | 7-Amino Analog |

|---|---|---|---|

| Molecular Weight | 260.29 g/mol | 273.31 g/mol | 258.31 g/mol |

| Key Reactivity | Schiff base formation | Nucleophilic substitution | Amide coupling |

| Synthesis Yield | Not reported | 95% | 90–97% (amino derivatives) |

| Hazard Profile | No known hazards | Low volatility | Moderate basicity |

Biological Activity

Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.31 g/mol

- CAS Number : 1820587-05-0

The compound is synthesized through a reaction involving isoquinoline derivatives and tert-butyl isocyanide, typically in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under elevated temperatures.

The biological activity of Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate is attributed to its ability to interact with specific molecular targets. The imino group in the compound facilitates hydrogen bonding with biological molecules, which can influence their activity. Additionally, it has been suggested that the compound may modulate enzyme and receptor functions, although detailed studies are still needed to elucidate the exact pathways involved.

Biological Activity

Research indicates that Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. For instance, its effect on centrosome amplification in cancer cells has been noted, potentially leading to multipolar mitotic spindles and aberrant cell division .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Enzyme Modulation | Interaction with specific enzymes | , |

Case Study 1: Anticancer Activity

A study investigated the effects of Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate on centrosome-amplified human cancer cells. The compound was found to induce multipolar mitotic phenotypes at concentrations around 15 μM. This suggests a potential mechanism for its anticancer activity by disrupting normal cell division processes .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that Tert-butyl 1-imino-3,4-dihydroisoquinoline-2-carboxylate exhibited significant antimicrobial activity against several bacterial strains. The compound's unique structure may contribute to its ability to penetrate bacterial membranes and inhibit growth effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.